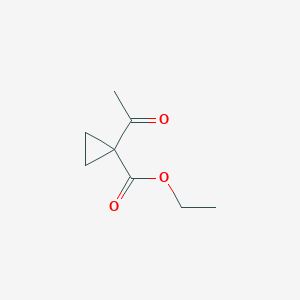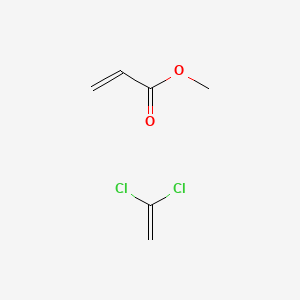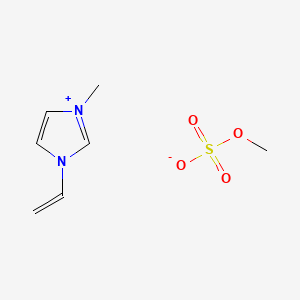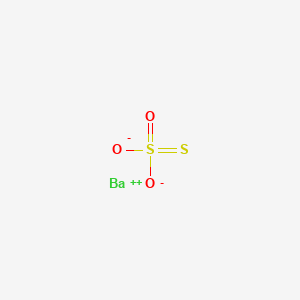
Ethyl 1-acetylcyclopropanecarboxylate
概要
説明
Ethyl 1-acetylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 1-acetylcyclopropanecarboxylate involves the reaction of ethyl 3-oxobutanoate with potassium carbonate and 1,2-dibromoethane . The reaction is refluxed for 24 hours, and the reaction mixture is then filtered .Molecular Structure Analysis
The InChI code for Ethyl 1-acetylcyclopropanecarboxylate is 1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Ethyl 1-acetylcyclopropanecarboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.05 and a refractive index of 1.44 . It should be stored under inert gas and away from air as it is air sensitive .科学的研究の応用
I have conducted several searches to find detailed scientific research applications of “Ethyl 1-acetylcyclopropanecarboxylate”, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of unique applications in various fields. The sources mostly discuss the chemical’s properties, safety data sheets, and availability for purchase .
Safety and Hazards
Ethyl 1-acetylcyclopropanecarboxylate is classified as a Category 2 flammable liquid and a Category 4 for acute oral, dermal, and inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Ethyl 1-acetylcyclopropanecarboxylate
is a chemical compound with the molecular formula C8H12O3 . It’s a liquid at room temperature .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant .
Solubility
The compound is very soluble, with a solubility of 16.6 mg/ml . This could influence its distribution in the body and its ability to reach its target sites.
Safety
The compound has been classified with the signal word “Warning”, and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
ethyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZFIFAESWGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283820 | |
| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetylcyclopropanecarboxylate | |
CAS RN |
32933-03-2 | |
| Record name | 32933-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 1-acetylcyclopropanecarboxylate in the synthesis of DQ-113?
A1: Ethyl 1-acetylcyclopropanecarboxylate serves as a crucial starting material in the synthesis of DQ-113 []. The compound participates in a Reformatsky reaction with ethyl bromofluoroacetate. This reaction forms a key intermediate that ultimately leads to the formation of the C-7 substituent in DQ-113. This synthetic route is advantageous as it avoids the use of expensive fluorinating agents and low-temperature conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









